molecular formula C11H16N2O B13585945 3-Methyl-5-(piperidin-4-yloxy)pyridine

3-Methyl-5-(piperidin-4-yloxy)pyridine

Cat. No.: B13585945
M. Wt: 192.26 g/mol
InChI Key: KECSCXDQUFYODD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(piperidin-4-yloxy)pyridine is a heterocyclic organic compound with the molecular formula C11H16N2O It features a pyridine ring substituted with a methyl group at the 3-position and a piperidin-4-yloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-methylpyridine with piperidin-4-ol under suitable conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidin-4-ol, followed by nucleophilic substitution on the 3-methylpyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding piperidine derivatives.

Scientific Research Applications

3-Methyl-5-(piperidin-4-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(piperidin-4-ylmethoxy)pyridine
  • 3-Methyl-5-(piperidin-4-ylthio)pyridine
  • 3-Methyl-5-(piperidin-4-ylamino)pyridine

Uniqueness

3-Methyl-5-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-methyl-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O/c1-9-6-11(8-13-7-9)14-10-2-4-12-5-3-10/h6-8,10,12H,2-5H2,1H3

InChI Key

KECSCXDQUFYODD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)OC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.